1-{[(1-cyanocycloheptyl)carbamoyl]methyl}-octahydro-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[(1-cyanocycloheptyl)carbamoyl]methyl}-octahydro-1H-indole-2-carboxamide is a complex organic compound belonging to the family of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-{[(1-cyanocycloheptyl)carbamoyl]methyl}-octahydro-1H-indole-2-carboxamide involves multiple steps, starting with the preparation of the indole scaffold. The indole skeleton is typically synthesized through cyclization reactions involving aniline derivatives and carbonyl compounds . Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure settings .
Chemical Reactions Analysis
1-{[(1-cyanocycloheptyl)carbamoyl]methyl}-octahydro-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-{[(1-cyanocycloheptyl)carbamoyl]methyl}-octahydro-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the carboxamide moiety allows the compound to form hydrogen bonds with these targets, inhibiting their activity . This inhibition can lead to various biological effects, such as the suppression of viral replication or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1-{[(1-cyanocycloheptyl)carbamoyl]methyl}-octahydro-1H-indole-2-carboxamide can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Indole-2-carboxamide: Known for its enzyme inhibitory properties.
Indole-3-carboxamide: Another derivative with potential therapeutic applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and chemical properties .
Properties
IUPAC Name |
1-[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O2/c20-13-19(9-5-1-2-6-10-19)22-17(24)12-23-15-8-4-3-7-14(15)11-16(23)18(21)25/h14-16H,1-12H2,(H2,21,25)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPIDAJDLWGZFCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C#N)NC(=O)CN2C3CCCCC3CC2C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.